Nitrobenzyl-dota

Description

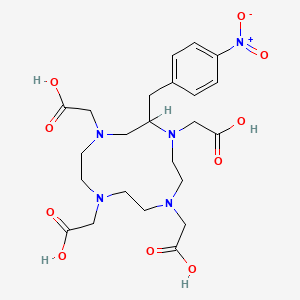

Structure

3D Structure

Properties

IUPAC Name |

2-[4,7,10-tris(carboxymethyl)-6-[(4-nitrophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N5O10/c29-20(30)13-24-5-6-25(14-21(31)32)9-10-27(16-23(35)36)19(12-26(8-7-24)15-22(33)34)11-17-1-3-18(4-2-17)28(37)38/h1-4,19H,5-16H2,(H,29,30)(H,31,32)(H,33,34)(H,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWOBSHRAUJBNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-])CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N5O10 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10924460 | |

| Record name | 2,2',2'',2'''-{2-[(4-Nitrophenyl)methyl]-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl}tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123317-51-1 | |

| Record name | Nitrobenzyl-DOTA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123317511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',2'',2'''-{2-[(4-Nitrophenyl)methyl]-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl}tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10924460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Properties of Nitrobenzyl Dota

Established Synthetic Routes for Core Structure Elaboration

The synthesis of the core this compound structure has been approached through several established routes, each with distinct advantages and applications. These methods range from linear multi-step sequences to convergent strategies involving pre-formed macrocycles.

Multi-Step Approaches via Tosylamide Intermediates

A robust method for constructing the substituted cyclen backbone of this compound involves the use of tosylamide intermediates. This strategy provides a reliable pathway for the cyclization reaction and subsequent functionalization.

One established route involves reacting a bisulfonamide sodium salt with a corresponding dimethanesulfonate to yield a tosyl-protected cyclen ring. nottingham.ac.uk This protected macrocycle then undergoes acid hydrolysis to remove the tosyl groups, providing the free cyclen for further modification. nottingham.ac.uk An alternative approach utilizes a benzyl (B1604629) derivative of a cyclic tosylamide, which can be nitrated directly. smolecule.comglpbio.comchemsrc.com However, it has been noted that incorporating the nitro group after deprotection with lithium aluminum hydride can be a more convenient strategy. glpbio.comchemsrc.com

Strategies Employing Direct Peptide Cyclization

The "peptide way" represents a significant strategy for synthesizing 2-(p-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid. acs.orgwikipedia.orgacs.org This approach leverages solid-phase peptide synthesis (SPPS) techniques to build a linear precursor containing the p-nitrobenzyl moiety, which is then cyclized to form the macrocyclic structure.

In one application of this method, a tetrapeptide was coupled directly to DOTA through an amide bond to synthesize a DOTA-glycylglycylglycyl-L-p-nitrophenylalanine amide derivative. researchgate.net Another strategy involves synthesizing bicyclic compounds by cyclizing a peptide sequence, such as one containing the Arg-Gly-Asp (RGD) motif, across the DOTA macrocycle's non-adjacent carboxylate arms. rsc.orgrsc.org

The synthesis can be initiated on a resin support, with the DOTA chelator coupled to the N-terminus of the peptide during the final synthesis round. snmjournals.org For example, commercially available DOTA-tris(t-Bu ester) can be conjugated to the free amino terminus of a peptide-resin. nih.gov However, the commercial DOTA chelator can be expensive and may contain impurities. nih.govresearchgate.net An alternative is the complete synthesis of the DOTA-peptide conjugate on the solid phase, which can be more cost-effective. nih.govresearchgate.net

A key challenge in direct conjugation is preventing unwanted side reactions. For instance, directly linking a peptide to DOTA via an isothiocyanate group can lead to cyclization and removal of the terminal amino acid when using trifluoroacetic acid (TFA) for cleavage from the resin. nih.gov The addition of a small PEG spacer can prevent this side reaction. nih.gov

Alkylation-Coupling Reaction Pathways

Alkylation of the nitrogen atoms on a pre-formed cyclen ring is a common and direct method for synthesizing DOTA and its analogues. This typically involves reacting cyclen with a haloacetic acid derivative. The original synthesis of DOTA involved the reaction of cyclen with chloroacetic acid under alkaline conditions. mdpi.com For substituted derivatives like this compound, a C-substituted cyclen is the starting point.

Once the substituted cyclen is formed, the pendant acetate (B1210297) arms are added via alkylation. A common method is the trialkylation of the remaining cyclen amines with tert-butyl bromoacetate. nih.gov However, exhaustive alkylation can be challenging, especially with bulky substituents. pdx.edunih.gov Steric effects can limit the third and fourth alkylation reactions, with some reactions stalling at the di-substitution stage. pdx.edunih.gov To overcome this, some methods use iodoacetamide (B48618) derivatives of peptides, which can react with cyclen to give the tetra-substituted product in high yields. nih.gov

Alkylation Strategies for DOTA Synthesis

| Alkylating Agent | Substrate | Key Feature | Reference |

|---|---|---|---|

| tert-Butyl bromoacetate | Cyclen | Standard method for adding acetate arms | nih.gov |

| Chloroacetic acid | Cyclen | Original DOTA synthesis method | mdpi.com |

| Iodoacetamide di-peptide | Cyclen | Overcomes steric hindrance from bulky groups | nih.gov |

Directed Synthesis of Substituted this compound Derivatives

The synthesis of specifically substituted this compound derivatives requires precise control over the reaction conditions to achieve the desired regioselectivity and stereochemical purity.

Regioselective Mono-substitution Approaches

Achieving selective mono-substitution on the symmetric cyclen ring is a significant synthetic challenge, as reactions often yield a mixture of mono-, di-, tri-, and tetra-functionalized products. lookchem.com However, controlled mono-alkylation is a critical step for creating bifunctional chelators where a single reactive group is desired for conjugation.

One effective strategy for achieving selective mono-alkylation of cyclen on a solid-phase support is to use a large excess of cyclen (e.g., 10-15 equivalents relative to the resin). nih.gov This statistical approach favors the formation of the mono-substituted product over polysubstituted ones. While direct alkylation often forms a mixture of regioisomers, this can be acceptable if a pure regioisomer is not required for the subsequent application. mdpi.com For solid-phase synthesis, the bromoacetylated peptide-resin is reacted with an excess of cyclen, leading to the nucleophilic displacement of the bromide by a single amine on the cyclen ring. nih.gov

Controlled Di-substitution for Stereochemical Purity

Controlling di-substitution on the cyclen ring, particularly with stereochemical precision, is essential for developing advanced DOTA analogues. The introduction of substituents on the α-carbon of the acetate arms creates chiral centers, leading to the possibility of multiple diastereoisomers.

Syntheses starting from racemic materials can produce a distribution of racemic diastereoisomeric chelates. pdx.edu Interestingly, even when starting with enantiopure materials, the integrity of the stereocenters may not be preserved during the synthesis, yet a homochiral diastereoisomer can still be the major product. researchgate.net This stereochemical resolution can occur during the metal chelation step through the formation of an enolate intermediate stabilized by an aryl substituent, such as the nitrobenzyl group. researchgate.net This finding significantly expands the range of substituents that can be introduced with diastereochemical selectivity.

To control regioselectivity for di-substitution, methods for the N-trans symmetrical diprotection of cyclen have been developed. open.ac.uk However, achieving exhaustive tetra-alkylation after di-substitution can be difficult, as steric effects from the initial substituents can hinder further reactions. pdx.edu For example, attempts to alkylate cyclen with a bulky α-disubstituted bromide resulted in the reaction stalling at the di-substitution stage. pdx.edu

Synthesis of Tris-Substituted Variants

The synthesis of tris-substituted DOTA analogues is a foundational step in preparing specifically functionalized chelators. A prevalent method involves the direct, regioselective alkylation of the cyclen macrocycle. nih.gov This approach is crucial for producing intermediates like DOTA-tris(t-Bu ester), which is widely used due to the acid-labile nature of the tert-butyl ester protecting groups. chempep.com These groups prevent unwanted side reactions at three of the carboxylate arms while allowing targeted modification at the single unprotected carboxylic acid or the remaining secondary amine on the cyclen ring. nih.govchempep.com

One common synthetic route starts with 1,4,7,10-tetraazacyclododecane (cyclen). mdpi.commdpi.com To achieve tris-substitution, cyclen is reacted with three equivalents of an alkylating agent, such as tert-butyl bromoacetate, in the presence of a base like sodium bicarbonate in a suitable solvent like acetonitrile. mdpi.com This reaction yields the tris-substituted cyclen derivative, which serves as a vital precursor. mdpi.com For instance, 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane can be alkylated with ethyl bromoacetate, followed by hydrolysis of the ethyl ester to yield the final DOTA-tris(t-Bu ester). nih.gov

Analytical Characterization Techniques for Synthetic Intermediates and Products

The successful synthesis of this compound and its analogues requires meticulous purification and definitive structural confirmation. This is achieved through a combination of chromatographic and spectroscopic techniques that are applied to both the final products and the synthetic intermediates.

Chromatographic Purification and Purity Assessment (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and purity analysis of this compound and its derivatives. acs.org Preparative HPLC is frequently employed to isolate the desired compound from complex reaction mixtures. acs.orgscispace.com For instance, following a synthesis, the reaction mixture can be subjected to preparative HPLC to obtain the purified product. nih.gov

A key challenge in the chemistry of C-substituted DOTA derivatives like this compound is the formation of isomers. nih.govresearchgate.net When the nitrobenzyl group is attached to the carbon backbone of the cyclen ring, it can occupy different spatial positions, leading to regioisomers. nih.govresearchgate.net These distinct isomers, which are often described as "corner" and "side" isomers based on the substituent's position on the macrocyclic ring, are generally incapable of interconversion and can be separated and isolated using semi-preparative HPLC. nih.govresearchgate.net

Analytical HPLC is used to assess the purity of the synthesized compounds, with typical requirements being ≥ 95%. macrocyclics.com Reverse-phase columns, such as C18 columns, are commonly used for both analytical and preparative separations. aboutscience.eunih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile, frequently with additives like trifluoroacetic acid (TFA) or ammonium (B1175870) formate (B1220265) to improve peak shape and resolution. nih.govnih.gov

Table 1: Example HPLC Methods for DOTA Derivatives

| Method | Column Type | Mobile Phase A | Mobile Phase B | Detection | Reference |

| Method A | XBridge Shield RP18 | Water with 0.05% TFA | Acetonitrile | UV (220-350 nm) | nih.gov |

| Method B | Shim-pack GIST C18 | Water with 10 mM ammonium formate | Acetonitrile | UV (230 nm) & Fluorescence | nih.gov |

| Zr-pNO₂Bn-DOTA Separation | C18 Semi-preparative | Water/MeCN with 0.05% TFA | Not specified | Not specified | nih.gov |

Spectroscopic Identification (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound and its intermediates. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used.

Mass Spectrometry (MS) is routinely used to confirm the molecular weight of the synthesized compounds. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Fast Atom Bombardment Mass Spectrometry (FAB-MS) provide the mass-to-charge ratio (m/z) of the target molecule, often as a protonated species [M+H]⁺. acs.orgnih.govamazonaws.com For example, the zirconium complex of p-nitrobenzyl-DOTA (Zr-pNO₂Bn-DOTA) was identified by ESI-MS with an observed m/z of 626.0, corresponding to the [M+H]⁺ ion. nih.gov Similarly, an intermediate in a large-scale synthesis of this compound was characterized by high-resolution FAB-MS. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical structure and the connectivity of atoms. ¹H NMR is particularly valuable for confirming the presence of the nitrobenzyl group through its characteristic aromatic proton signals, as well as the protons on the macrocyclic ring and the acetate arms. acs.orgacs.org In more complex cases, such as the analysis of metal complexes of this compound, advanced 2D NMR techniques like Correlation Spectroscopy (COSY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed. nih.govresearchgate.net These techniques help to distinguish between different isomers (e.g., SAP and TSAP conformers or corner and side regioisomers) by revealing through-bond and through-space correlations between protons. nih.govresearchgate.net For instance, ROESY spectra can show contacts between acetate protons and benzylic protons, which helps to determine the orientation of the nitrobenzyl group relative to the acetate arms. nih.gov

Table 2: Summary of Analytical Characterization Findings

| Compound/Intermediate | Technique | Key Finding | Reference |

| (S)-ll-(p-nitrobenzyl)-3,6,9,12-tetraazadodecanol | FAB-MS | m/e calcd (M+H)⁺ 326, found 326 | acs.org |

| Zr-pNO₂Bn-DOTA | ESI-MS | m/z (M+H)⁺ 626.0 | nih.gov |

| Zr-pNO₂Bn-DOTA Isomers | ¹H-¹H COSY, ROESY | Distinguishing between corner and side regioisomers and SAP/TSAP conformers | nih.govresearchgate.net |

| (S)-2-(4-(4-mercapto-butryimidoyl)-aminobenzyl)-DOTA | ESI-MS | m/z calcd (MH⁺): 612.09. Found: 612.20 | amazonaws.com |

Table 3: Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound / p-NO₂-Bn-DOTA | S-2-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid |

| DOTA | 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid |

| Cyclen | 1,4,7,10-Tetraazacyclododecane |

| DOTA-tris(t-Bu ester) | 1-(acetic acid)-4,7,10-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane |

| DO3A-tris(t-Bu ester) | 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane |

| TFA | Trifluoroacetic acid |

| MeCN | Acetonitrile |

| Zr-pNO₂Bn-DOTA | Zirconium complex of p-nitrobenzyl-DOTA |

Coordination Chemistry and Metal Ion Complexation Dynamics of Nitrobenzyl Dota

Chelation Mechanism and Protonation Equilibria Studies

The ability of nitrobenzyl-DOTA to form stable complexes with metal ions is intrinsically linked to its protonation equilibria. The ligand possesses multiple sites that can be protonated, including the four nitrogen atoms of the cyclen ring and the four carboxylate groups.

Ligand Basicity and Protonation Constants

The protonation constants (log KiH) of a ligand quantify the affinity of its basic sites for protons. In the case of this compound, these constants are crucial for understanding its behavior in aqueous solutions at different pH values and for predicting the conditions necessary for efficient metal complexation.

The protonation of DOTA and its derivatives is a stepwise process. For DOTA, the first two protonation constants are associated with the protonation of two opposing nitrogen atoms within the macrocyclic ring. acs.org Subsequent protonations occur at the remaining nitrogen atoms and the carboxylate groups.

The introduction of the p-nitrobenzyl substituent on the macrocyclic ring of DOTA influences the ligand's basicity. A noticeable difference is observed in the second protonation constants between DOTA and p-nitrobenzyl-DOTA. nih.gov This is attributed to conformational changes in the ethylene (B1197577) bridge of the macrocycle induced by the bulky substituent. acs.orgnih.gov This strain can reduce the cooperative binding effect of the ligand, leading to a lower affinity for the first two protons and thus lower pKa values. acs.org

The total basicity (Σlog KiH) of this compound is significantly higher than that of some other chelators like PCTA-based ligands, which has implications for the thermodynamic stability of their respective metal complexes. nih.gov

Table 1: Protonation Constants (log KiH) of this compound and Related Ligands

| Ligand | log K1 | log K2 | log K3 | log K4 | log K5 | log K6 | Σlog KiH | Reference |

|---|---|---|---|---|---|---|---|---|

| p-NO₂-Bn-DOTA | 11.08 | 9.08 | 4.30 | 3.86 | 2.59 | 1.40 | 32.31 | nih.gov |

| DOTA | 11.9 | 9.7 | 4.38 | 4.01 | 2.6 | - | 32.59 | nih.gov |

| PCTA | 10.58 | 6.59 | 4.36 | 2.80 | 1.50 | - | 25.83 | nih.gov |

| NO₂-Bn-PCTA | 10.57 | 5.98 | 4.70 | 3.01 | 1.60 | - | 25.86 | nih.gov |

Note: Data presented for comparison. Conditions may vary between studies.

Thermodynamic Stability of Metal Ion Complexes

The thermodynamic stability of a metal-ligand complex is a measure of the strength of the interaction between the metal ion and the ligand at equilibrium. It is typically expressed as a stability constant (log KML). High thermodynamic stability is a critical requirement for in vivo applications to prevent the release of the metal ion, which could lead to toxicity or undesirable biodistribution. nih.gov

Determination of Stability Constants with Diverse Metal Ions

Influence of Nitrobenzyl Substitution on Chelate Thermodynamics

The introduction of the p-nitrobenzyl group onto the DOTA framework has a discernible effect on the thermodynamic stability of the resulting metal complexes. Studies have shown that the thermodynamic stabilities of Ln(p-NO₂-Bn-DOTA)⁻ complexes are slightly lower than those of the corresponding Ln(DOTA)⁻ complexes. acs.orgpdx.edu

This reduction in stability is likely due to the steric hindrance and electronic effects of the nitrobenzyl group, which can induce conformational changes in the macrocycle and affect the optimal coordination of the metal ion. acs.orgnih.gov Despite this slight decrease, the complexes of this compound retain substantial thermodynamic stability, making them suitable for in vivo applications. acs.orgpdx.edu The p-NO₂-benzyl substituent has been observed to occupy an equatorial position, which "locks" the conformation of the macrocyclic ring. acs.orgpdx.edu This conformational rigidity also leads to an increased population of the square antiprismatic (SAP) coordination isomer for all Ln(p-NO₂-Bn-DOTA)⁻ complexes compared to their Ln(DOTA)⁻ counterparts. acs.orgpdx.edu

Kinetic Aspects of Metal Ion Complex Formation and Dissociation

In addition to thermodynamic stability, the kinetic properties of a chelator—the rates at which it forms and dissociates from a metal ion—are of paramount importance, especially for radiopharmaceutical applications. d-nb.info Rapid complex formation is desirable for efficient radiolabeling, particularly with short-lived radioisotopes, while slow dissociation (kinetic inertness) is crucial to prevent the release of the radiometal in the body. nih.govd-nb.info

Rates of Complex Formation with Lanthanides and Other Radiometals

The complexation of metal ions by DOTA and its derivatives is generally a slower process compared to acyclic chelators. researchgate.net The formation of lanthanide-DOTA complexes is understood to proceed through a two-step mechanism. researchgate.net An initial rapid formation of a diprotonated intermediate, where the metal ion is outside the macrocyclic cavity, is followed by a slower, rate-determining step involving deprotonation and rearrangement for the metal ion to enter the coordination cage. researchgate.netpsu.edu This process is often base-catalyzed. researchgate.net

The rate constants for the formation of Ln(TRITA)⁻ complexes, which have a 13-membered macrocyclic ring intermediate in size between DOTA (12-membered) and TETA (14-membered), are about twice as high as for the corresponding DOTA complexes. psu.edu This suggests that the ring size and flexibility can influence the kinetics of complex formation.

While specific rate constants for the formation of a wide range of radiometal complexes with this compound are not compiled here, the general principles derived from studies on DOTA and its analogues apply. The labeling of DOTA derivatives with trivalent radiometals like ⁶⁸Ga, ⁹⁰Y, and ¹⁷⁷Lu often requires elevated temperatures to achieve efficient complexation within a reasonable timeframe. d-nb.info

The dissociation of these complexes is also a critical parameter. Acid-catalyzed decomplexation studies are often used to assess kinetic inertness. nih.gov For example, the yttrium complex of 2-p-nitrobenzyl-DOTA has demonstrated remarkable kinetic inertness, with less than 0.5% loss of yttrium after 18 days in serum. nih.gov Similarly, the rates of loss of indium and cobalt from this compound in serum are slower than from previously studied chelates. nih.gov This high kinetic inertness is a key advantage of DOTA-based chelators for in vivo applications. nih.govd-nb.info

Table 2: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | 2-(p-nitrobenzyl)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid |

| DOTA | 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid |

| PCTA | 3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9,-triacetic acid |

| NO₂-Bn-PCTA | (S)-5-(p-nitrobenzyl)-3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9,-triacetic acid |

| TRITA | 1,4,7,10-tetraazacyclotridecane-1,4,7,10-tetraacetic acid |

| TETA | 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid |

| DTPA | Diethylenetriamine-N,N,N',N'',N''-pentaacetic acid |

| EDTA | Ethylenediaminetetraacetic acid |

| Cyclen | 1,4,7,10-tetraazacyclododecane (B123705) |

| NOTA | 1,4,7-triazacyclononane-N,N',N''-triacetic acid |

| DO3A | 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid |

| p-NCSBn-DOTA | S-2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid |

Acid-Catalyzed Decomplexation Kinetics

The kinetic inertness of lanthanide(III) complexes with this compound derivatives is a critical factor for their use in various applications. Studies on the acid-catalyzed decomplexation of these complexes provide insights into their in vivo stability.

Research on (S)-5-(p-nitrobenzyl)-PCTA, a related bifunctional ligand, has shown that the kinetic inertness of its lanthanide complexes is comparable to that of the corresponding Ln(DOTA) chelates. nih.govnih.gov This suggests that the introduction of the p-nitrobenzyl group does not compromise the high stability required for applications such as radioimmunotherapy. nih.govnih.govacs.org Despite a slight decrease in thermodynamic stability compared to the parent Ln(DOTA) complexes, the dissociation rates remain sufficiently slow. nih.govacs.org

The decomplexation of these complexes is typically acid-catalyzed. The rate of dissociation generally shows a first-order dependence on the concentration of the complex and a dependence on the acid concentration. For instance, studies on similar DOTA-derivative complexes reveal that the dissociation mechanism can be complex, often involving proton-assisted pathways. mdpi.com

Below is a table summarizing the dissociation half-lives for isomers of a gadolinium complex with a PCTA derivative, which provides a comparative context for the kinetic inertness of such macrocyclic chelates. google.com

For comparison, the macrocyclic gadolinium complexes gadobutrol (B1674391) and gadoterate (B1198928) have kinetic inertness half-lives of 18 hours and 4 days, respectively, under similar conditions. google.com

Water Exchange Kinetics in Paramagnetic Complexes

The rate of water exchange (kex) between the inner coordination sphere of a paramagnetic lanthanide complex and the bulk solvent is a crucial parameter, particularly for applications in magnetic resonance imaging (MRI). acs.orgnih.gov The efficiency of a T1-shortening contrast agent is highly dependent on this exchange rate. researchgate.net

In Gd(DOTA)⁻, the coordinated water molecule exchanges rapidly with the surrounding water, which is essential for its function as an MRI contrast agent. nih.gov The introduction of substituents on the DOTA framework, such as the nitrobenzyl group, can modulate this water exchange rate. researchgate.net

The water exchange kinetics are intrinsically linked to the coordination geometry of the complex. acs.org Lanthanide-DOTA type complexes typically exist as a mixture of two coordination isomers: the square antiprism (SAP) and the twisted square antiprism (TSAP). nih.govcore.ac.uk The TSAP isomer is known to have a water exchange rate that is an order of magnitude or more faster than the SAP isomer. core.ac.uk This makes the TSAP geometry more desirable for high-relaxivity applications. acs.orgnih.gov

Conformational Analysis and Isomerism in this compound Metal Chelates

The stereochemistry of this compound metal chelates is complex, characterized by the existence of multiple isomeric forms. This isomerism arises from the placement of the nitrobenzyl substituent on the macrocyclic ring and the conformational flexibility of the chelate structure.

Investigation of Square Antiprismatic (SAP) and Twisted Square Antiprismatic (TSAP) Conformations

Lanthanide-DOTA chelates in solution typically exist in two major conformations: the square antiprism (SAP) and the twisted square antiprism (TSAP). acs.orgcore.ac.uk These isomers are in dynamic equilibrium, interconverting through ring inversion or pendant arm rotation. nih.gov

The selection and control of a specific coordination geometry (SAP or TSAP) is a key strategy in the design of MRI contrast agents with optimized properties. acs.orgnih.gov The TSAP isomer is often preferred for high-relaxivity agents due to its faster water exchange kinetics. acs.orgnih.gov

Impact of Nitrobenzyl Substituent on Macrocyclic Ring Conformation and Dynamics

The introduction of the p-nitrobenzyl substituent has a profound impact on the conformational dynamics of the DOTA macrocycle. acs.org The bulky benzyl (B1604629) group preferentially occupies an equatorial position to minimize steric strain. nih.gov This effectively "locks" the conformation of the macrocyclic ring, significantly hindering the ring-flipping motion that is common in unsubstituted DOTA complexes. acs.org

Specifically, for a ligand with an S-configuration at the chiral carbon of the nitrobenzyl-substituted ring position, the macrocycle is locked into a δδδδ conformation. acs.orgnih.gov This conformational locking has been confirmed by exchange spectroscopy (EXSY) NMR experiments, which showed no evidence of ring flip motion (axial to equatorial interchange). acs.org

Furthermore, the orientation of the nitrobenzyl group itself is influenced by its position on the ring. In "corner" isomers, the nitrobenzyl group is oriented roughly perpendicular to the plane of the macrocycle, pointing away from the chelate. In contrast, in "side" isomers, it lies more in-plane with the macrocycle. This difference in orientation can have significant implications for how the chelate interacts with other molecules, especially in biological systems.

Studies on Isomer Interconversion and Conformational Locking

The interconversion between the SAP and TSAP isomers in this compound chelates occurs primarily through the rotation of the pendant arms, as the ring conformation is locked by the nitrobenzyl substituent. acs.org This is in contrast to unsubstituted DOTA complexes where both arm rotation and ring inversion contribute to isomer interconversion. nih.gov

The energy barrier for this arm rotation determines the rate of interconversion between the SAP (Λ(δδδδ)) and TSAP (Δ(δδδδ)) isomers. acs.org The inability of the "corner" and "side" regioisomers to interconvert underscores that their formation is kinetically controlled during the synthesis of the metal complex. pdx.edu

Efforts to control and isolate specific isomers have been a major focus of research. By strategically substituting both the macrocyclic ring and the pendant arms, it is possible to halt the processes of isomer interconversion, effectively creating conformationally locked chelates. nih.gov This approach is crucial for developing agents with precisely tuned properties for specific applications. nih.gov

Chelation Properties with Specific Metal Ions of Academic Significance

This compound, like its parent compound DOTA, is a versatile ligand capable of forming highly stable complexes with a variety of metal ions. wikipedia.orgresearchgate.net Its primary function is to envelop a metal cation within its pre-organized cavity, formed by four nitrogen atoms and four carboxylate arms. wikipedia.org The stability and kinetic inertness of these complexes are crucial for their applications, particularly in the medical field where the release of free metal ions must be minimized. nih.govpsu.edu The introduction of the p-nitrobenzyl substituent modifies the ligand's conformational dynamics and, consequently, the properties of the resulting metal chelates. pdx.edu

This compound forms highly stable, nine-coordinate complexes with trivalent lanthanide ions (Ln³⁺). wikipedia.orgworktribe.com The metal ion is typically bound by the four nitrogen atoms and four carboxylate oxygen atoms of the octadentate ligand, with a single water molecule occupying the ninth coordination site. wikipedia.org

A key structural feature of Ln(III)-nitrobenzyl-DOTA complexes is the influence of the bulky p-nitrobenzyl substituent. This group is positioned equatorially on the macrocyclic ring, which effectively "locks" the conformation of the ethylenediamine (B42938) backbones into a specific (δδδδ) arrangement. pdx.edu This conformational rigidity has a significant impact on the solution dynamics of the complexes. pdx.edu

In solution, Ln(DOTA)-type complexes exist as a mixture of two coordination isomers: the square antiprism (SAP) and the twisted square antiprism (TSAP). acs.orgacs.org These isomers differ in the orientation of the acetate (B1210297) arms and the macrocyclic ring, and they can interconvert. researchgate.net The presence of the p-nitrobenzyl group increases the population of the SAP isomer across the lanthanide series compared to the parent Ln(DOTA)⁻ complexes. pdx.edu Despite this shift in isomeric population, the rate of water exchange for the Gd(III) complex, a critical parameter for magnetic resonance imaging (MRI) contrast agents, remains relatively fast. pdx.edu

The thermodynamic and kinetic stabilities of Ln(p-NO2-Bn-DOTA)⁻ complexes are slightly lower than those of the corresponding Ln(DOTA)⁻ chelates, a consequence of the steric strain introduced by the substituent. pdx.eduresearchgate.net However, the stability remains sufficiently high for many applications. pdx.edu For instance, the acid-catalyzed decomplexation kinetics of selected Ln(NO₂-Bn-PCTA) complexes, a related ligand system, were found to be comparable to those of Ln(DOTA) chelates. nih.gov The formation of Ln(III) complexes with DOTA-type ligands generally proceeds through a diprotonated intermediate. rsc.org

The luminescence properties of europium and terbium complexes and the relaxometric properties of gadolinium complexes are influenced by the chelation environment. acs.org Studies on this compound monoesters show that enzymatic or chemical cleavage can convert them to the corresponding DOTA complexes, leading to favorable changes in these properties. acs.org

Table 1: Comparative Stability and Kinetic Data for Lanthanide Complexes

| Metal Ion | Ligand | log Kₛₗ | Dissociation Half-life (t₁/₂) | Formation Rate Constant (kₒₙ) |

| Gd(III) | DOTA | 22.46 nih.gov | 3.8 x 10⁵ h psu.edu | - |

| Gd(III) | p-NO₂-Bn-DOTA | Slightly lower than DOTA pdx.eduresearchgate.net | Sufficiently high for in vivo use pdx.edu | - |

| Eu(III) | DOTA | 24.6 (Ce³⁺) rsc.org | Very slow psu.edu | - |

| Eu(III) | p-NO₂-Bn-DOTA | Slightly lower than DOTA pdx.edu | - | - |

| Yb(III) | DOTA | 26.4 rsc.org | - | 9.3 x 10⁷ M⁻¹s⁻¹ (as kₒₕ) rsc.org |

| Yb(III) | p-NO₂-Bn-DOTA | Slightly lower than DOTA pdx.edu | - | - |

| Lu(III) | DOTA | 23.06 researchgate.net | - | 0.75 M⁻¹s⁻¹ researchgate.net |

| Tb(III) | p-NO₂-Bn-DOTA ester | - | - | - |

| Note: Specific quantitative data for this compound is often compared qualitatively to the well-characterized DOTA. The stability constant for Ce(DOTA)⁻ is provided as a reference for early lanthanides. Formation rate for Yb(DOTA)⁻ is given as kₒₕ, representing the OH⁻ catalyzed pathway. |

This compound is also an effective chelator for various transition metal ions, many of which are medically relevant radioisotopes. nih.gov The coordination mode with smaller transition metals often differs from that with larger lanthanides. For most transition metals, DOTA and its derivatives can act as hexadentate ligands, binding through the four nitrogen atoms and two trans-carboxylate groups to form an octahedral coordination geometry. wikipedia.org However, for larger ions or those with a preference for higher coordination numbers, it can be heptadentate or octadentate. wikipedia.orgresearchgate.net

Yttrium(III): Due to its ionic radius and trivalent charge, Y(III) chemistry closely resembles that of the heavy lanthanides. It forms highly stable complexes with DOTA and its derivatives, including this compound, making it suitable for radiopharmaceutical applications. wikipedia.orgacs.org

Gallium(III) and Indium(III): Ga(III) and In(III) are crucial radioisotopes for diagnostic imaging. acs.org this compound is recognized as a promising bifunctional chelating agent for these metals, providing the requisite high stability to prevent metal release under physiological conditions. nih.gov DOTA itself forms exceptionally stable complexes with Ga(III). researchgate.net Acyclic chiral ligands designed for Ga(III) have shown very high thermodynamic stability constants (log Kₘₗ > 28). acs.org

Scandium(III): Scandium(III) is another trivalent metal ion of interest in nuclear medicine. researchgate.net The DOTA cavity is considered an excellent match for the coordination requirements of Sc³⁺, resulting in highly stable and kinetically inert complexes. researchgate.netmdpi.com In the [Sc(DOTA)]⁻ complex, the metal has a coordination number of 8 with a distorted square antiprismatic geometry. mdpi.com The high stability constant suggests a perfect structural match between the chelator and the metal cation. mdpi.com

Zirconium(IV): Zr(IV) is a tetravalent cation used in radio-PET applications. While less common than the trivalent metals, DOTA-based chelators have been investigated for complexing Zr⁴⁺. unh.edu

Cobalt(III): While specific studies on the Co(III)-nitrobenzyl-DOTA complex are not prominent, DOTA is known to chelate Co(III). The coordination would likely be octahedral, with the ligand acting in a hexadentate fashion.

The stability of these complexes is paramount for their use in targeted radiopharmaceuticals, where the radiometal must be securely held by the chelator as it is delivered to a biological target. nih.gov

Table 2: Coordination Properties with Selected Transition Metals

| Metal Ion | Ligand | Coordination Number (Typical) | Stability (log Kₛₗ) | Key Features |

| Y(III) | DOTA | 9 acs.org | High | Chemistry similar to heavy lanthanides. wikipedia.org |

| Ga(III) | DOTA | 6-8 | Very High researchgate.net | Forms highly stable complexes suitable for PET imaging. acs.orgresearchgate.net |

| In(III) | DOTA | 8 | High | Used in SPECT imaging; requires high kinetic inertness. acs.org |

| Sc(III) | DOTA | 8 | 27.0 mdpi.com | Excellent size match with the DOTA cavity leads to exceptional stability. researchgate.netmdpi.com |

| Zr(IV) | DOTA | 8 | - | Investigated for use in immuno-PET. unh.edu |

| Note: Data is primarily for the parent DOTA ligand, which serves as a strong benchmark for the behavior of this compound. |

Bioconjugation and Ligand Functionalization Strategies

Design Principles for Bifunctional Nitrobenzyl-DOTA Ligands

The design of bifunctional ligands based on this compound is guided by several critical principles. The primary goal is to create a molecule that can stably chelate a metal radionuclide while also providing a means for attachment to a targeting biomolecule. nih.govresearchgate.net The 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) framework is chosen for its ability to form exceptionally stable and kinetically inert complexes with a variety of metal ions, particularly trivalent lanthanides like Gd³⁺ and radionuclides such as ¹¹¹In, ⁹⁰Y, and ¹⁷⁷Lu. researchgate.netgoogle.comgoogle.comnih.gov

The nitrobenzyl group is not merely a passive component; it serves as a strategically placed, modifiable handle. researchgate.netnih.gov It is introduced onto the DOTA macrocycle as a precursor to a reactive linker. osti.gov The position of this benzyl (B1604629) substituent on the macrocyclic ring can significantly influence the conformational dynamics and stability of the final metal complex. researchgate.netd-nb.info The design must therefore balance the need for a reactive site with the imperative to maintain the superior chelation properties of the DOTA core. researchgate.net Furthermore, the nitro group itself can be a target for enzymatic reduction by nitroreductases found in hypoxic environments, a property that has been explored in the design of "smart" imaging probes that activate in specific biological settings. nih.govbvsalud.org The ultimate design aims to produce a chelator that forms a robust complex with the metal ion, preventing its release in vivo, which is a primary prerequisite for any clinical application. researchgate.net

Chemical Transformation of Nitrobenzyl Group to Reactive Linkers

The inert nitrobenzyl group must be chemically converted into a reactive functional group to enable conjugation to biological vectors. This typically involves a two-step process: reduction of the nitro group to an amine, followed by derivatization of the amine into a more reactive entity.

The first step in functionalizing this compound is the reduction of the aromatic nitro group (-NO₂) to a primary amine (-NH₂). This transformation creates the key intermediate, aminobenzyl-DOTA. This reduction is commonly achieved through catalytic hydrogenation. tandfonline.com For example, p-nitrobenzyl substituted DOTA can be treated with hydrogen gas (H₂) in the presence of a palladium on carbon catalyst (5% Pd-C), which results in a nearly quantitative yield of the corresponding p-aminobenzyl substituted DOTA. tandfonline.com This aminobenzyl precursor is the direct forerunner to the highly reactive isothiocyanate derivative. nih.gov In other contexts, this reduction can also be triggered enzymatically by nitroreductases, which metabolize nitro-substituted compounds to their amino-benzyl form. nih.govbvsalud.org

| Transformation | Starting Group | Reagents | Product Group | Reference |

| Reduction | p-Nitrobenzyl (-NO₂) | H₂ / 5% Pd-C | p-Aminobenzyl (-NH₂) | tandfonline.com |

| Enzymatic Reduction | p-Nitrobenzyl (-NO₂) | Nitroreductase, NADH | p-Aminobenzyl (-NH₂) | nih.govbvsalud.org |

The aminobenzyl group is typically converted into a more reactive functional group for bioconjugation, most commonly the isothiocyanate (-N=C=S). The resulting compound, S-2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (p-SCN-Bn-DOTA), is a widely used and commercially available bifunctional chelator. google.commdpi.comsid.irchemsrc.com This derivative is highly valued because the isothiocyanate group readily reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues found on the surface of proteins and peptides, to form a stable thiourea (B124793) linkage. google.comsnmjournals.org The synthesis of the isothiocyanate from the amine precursor is a standard chemical transformation, often employing reagents like thiophosgene (B130339) or its equivalents. This final, functionalized chelator is then ready for covalent attachment to the chosen biological vector.

Covalent Attachment Methodologies to Biological Vectors

Once a reactive functional group is installed on the DOTA ligand, it can be covalently attached to a biomolecule. The choice of methodology depends on the functional group on the chelator and the available reactive sites on the biological vector.

While the derivative of this compound is the isothiocyanate, a major alternative strategy for conjugating DOTA to biomolecules involves forming a stable amide bond. smolecule.comresearchgate.net This approach does not start with this compound but rather with a DOTA derivative that has a free carboxylic acid arm intended for conjugation. chempep.com This carboxylic acid is activated to make it highly reactive towards primary amines.

A common method of activation is the formation of an N-hydroxysuccinimide (NHS) ester. smolecule.comencyclopedia.pub The DOTA derivative is reacted with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). smolecule.comresearchgate.net The resulting DOTA-NHS ester is a semi-stable intermediate that reacts efficiently with primary amine groups on biomolecules at a slightly alkaline pH (7.2-9.0). smolecule.com This reaction forms a stable amide bond and releases NHS as a water-soluble byproduct, simplifying purification. researchgate.net This NHS ester strategy is a cornerstone of bioconjugation chemistry for creating DOTA-labeled biomolecules. smolecule.comchempep.com

"Click chemistry" offers a powerful and highly specific alternative for conjugating DOTA to biological vectors. nih.gov The most widely used click reaction is the Huisgen [3+2] cycloaddition between an azide (B81097) and an alkyne to form a stable triazole ring. nih.gov For this purpose, DOTA derivatives are synthesized to contain either a terminal alkyne or an azide functionality. researchgate.net The corresponding biomolecule is separately functionalized with the complementary group.

There are two main approaches to this cycloaddition:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is very efficient but presents a significant challenge for DOTA conjugates. nih.govbeilstein-journals.org The Cu(I) catalyst has a high affinity for the DOTA chelator itself, which can interfere with subsequent radiolabeling reactions or require a difficult copper removal step. nih.govbachem.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the problems associated with copper, copper-free click chemistry methods have been developed. bachem.com These methods use strained cyclooctynes (e.g., BCN, DBCO, or MOFO) that react spontaneously with azides without the need for a metal catalyst. nih.govbachem.com DOTA can be functionalized with a cyclooctyne (B158145) moiety and then reacted with an azide-modified peptide or other biomolecule under mild, aqueous conditions, making it a highly attractive strategy for preparing bioconjugates. nih.govnih.gov

| Conjugation Strategy | Chelator Reactive Group | Biomolecule Reactive Group | Resulting Linkage | Key Features | References |

| Isothiocyanate Coupling | Isothiocyanate (-NCS) | Primary Amine (-NH₂) | Thiourea | Derived from this compound; stable bond. | google.comsnmjournals.org |

| NHS Ester Coupling | NHS-ester | Primary Amine (-NH₂) | Amide | Common method; requires activation of a DOTA carboxyl group. | smolecule.comresearchgate.net |

| Click Chemistry (CuAAC) | Alkyne or Azide | Azide or Alkyne | Triazole | Efficient but potential for Cu(I) interference with DOTA. | nih.govbachem.com |

| Click Chemistry (SPAAC) | Strained Alkyne or Azide | Azide or Strained Alkyne | Triazole | Copper-free, avoids catalyst interference with the chelator. | nih.govbachem.comnih.gov |

Conjugation to Diverse Biomolecular Scaffolds for Research Purposes

The versatility of this compound and its derivatives allows for their conjugation to a wide array of biomolecules, enabling the development of targeted agents for various research applications.

This compound and its analogues are frequently conjugated to peptides to create probes for molecular imaging and targeted radionuclide therapy. acs.orgacs.org Peptides are attractive targeting vectors due to their small size, rapid clearance, and high affinity for specific cellular receptors. The conjugation of DOTA to peptides can be achieved through several methods, including coupling to the N-terminal amino group or the side chain of lysine residues. nih.gov

Solid-phase peptide synthesis (SPPS) offers a convenient method for the site-specific incorporation of DOTA into a peptide sequence. nih.govnih.gov This can be done by coupling a protected form of DOTA, such as DOTA-tris(t-Bu ester), to the resin-bound peptide. mdpi.com This approach allows for precise control over the location of the chelator within the peptide, which can be crucial for maintaining the peptide's biological activity. nih.gov For example, DOTA has been conjugated to bombesin (B8815690) and neurotensin (B549771) peptide analogues for imaging tumors that overexpress the corresponding receptors. mdpi.comrsc.org

| Peptide/Conjugate | Conjugation Strategy | Research Application | Reference |

| DOTA-Bombesin (BN) peptide | Solid-phase peptide synthesis (SPPS) with pre-activation of DOTA. | PET imaging of cancer. | nih.gov |

| DOTA-Neurotensin (NT)-20.3 | Conjugation of DOTA to a neurotensin analog. | PET imaging of neurotensin receptor-positive tumors. | mdpi.com |

| DOTA-Ph-Al derivative | Modification with bromoacetyl bromide for conjugation to free amino groups. | Targeted tumor therapy. | tandfonline.com |

| DOTA-Tyr(3)-octreotate | Click chemistry reactions (addition and oxime formation). | Site-specific modification for imaging. | researchgate.net |

| DOTA-peptide conjugates | General review of solid-phase and solution-phase synthesis. | Targeted imaging and therapeutic radiopharmaceuticals. | acs.org |

Monoclonal antibodies (mAbs) and their fragments are widely used for targeted delivery due to their high specificity for tumor-associated antigens. nih.gov this compound and its derivatives can be conjugated to antibodies to create radioimmunoconjugates for imaging and therapy. nih.govaacrjournals.org A common method involves the reaction of an activated ester of DOTA, such as DOTA-NHS ester, with the lysine residues on the antibody. aacrjournals.orgacs.org

For more controlled conjugation, bispecific antibodies (BsAbs) have been engineered. mit.edunih.gov For example, an IgG-scFv platform has been developed where the IgG portion targets a tumor antigen and the scFv fragment has a high affinity for a DOTA-metal complex. mit.edunih.govnih.gov This pre-targeting approach involves administering the BsAb first, allowing it to accumulate at the tumor site, followed by the injection of the radiolabeled DOTA hapten. mit.edunih.govaacrjournals.org This strategy can improve tumor-to-background ratios. aacrjournals.org

| Antibody/Fragment | Conjugation Strategy | Research Application | Reference |

| Rituximab | Reaction of p-NCS-Bz-DOTA with the antibody. | Study of how the number of chelators affects biological activity. | acs.org |

| J591 and J415 | Two-step conjugation using an active ester of DOTA. | Targeting prostate-specific membrane antigen (PMSA). | aacrjournals.org |

| ior egf/r3 | DOTA-Ph-Al derivative modified with bromoacetyl bromide for conjugation. | Targeting EGFR. | tandfonline.com |

| hu3F8-C825 (IgG-scFv) | Engineered bispecific antibody with a binding site for GD2 and a DOTA-metal complex. | Pretargeted radioimmunotherapy of neuroblastoma. | nih.gov |

| Anti-CEA/C825 (IgG-scFv) | Modular IgG-scFv scaffold with specificity for CEA and a DOTA-metal hapten. | Pretargeted radioimmunotherapy of colorectal cancer. | mit.edunih.gov |

| chCE7 F(ab')2 fragments | Coupling of isothiocyanato-derivatives of DOTA. | Radioimmunotherapy and PET imaging of L1-CAM-positive tumors. | aacrjournals.org |

Polymeric and dendrimeric scaffolds offer the advantage of carrying multiple copies of the DOTA chelator, potentially increasing the specific activity of the resulting agent. PAMAM dendrimers, for instance, have been functionalized with DOTA derivatives for applications in magnetic resonance imaging (MRI). nih.govnih.gov

The general strategy involves the pre-formation of the gadolinium-DOTA complex, which is then conjugated to the terminal amine groups of the dendrimer. nih.govnih.gov For example, 2-(4-isothiocyanatobenzyl)-DOTA-Gd has been conjugated to the surface of PAMAM dendrimers. nih.govebrary.net In one study, a cystamine (B1669676) core dendrimer was used, which contains a cleavable disulfide bond, providing a site for orthogonal conjugation to an antibody fragment. nih.gov Another approach utilized a dextran-based clearing agent conjugated with multiple copies of (Y)-DOTA-Bn for pre-targeting strategies. mit.edunih.gov

| Scaffold | Conjugation Strategy | Research Application | Reference |

| PAMAM G4 and G5 Dendrimers | Conjugation of pre-formed C-DOTA-Gd complex to terminal amine groups. | MRI angiography. | nih.govnih.gov |

| Dextran | Conjugation of (Y)-DOTA-Bn. | Clearing agent for pretargeted radioimmunotherapy. | mit.edunih.gov |

| PAMAM Dendrimers | Reaction of tris-4-nitrobenzyl-DOTA with amino functions. | Synthesis of chelate-multimers for antibody conjugation. | uni-heidelberg.de |

| Polypropylene imine (PPI) G4.5 Dendrimers | Modification of terminal groups for antibody conjugation. | Targeted drug delivery. | ebrary.net |

Characterization of Bioconjugates

After conjugation, it is essential to characterize the resulting bioconjugate to ensure its quality and suitability for its intended application. A key parameter is the stoichiometric ratio of the chelator to the biomolecule.

Determining the number of DOTA molecules attached to each biomolecule, often referred to as the chelator-to-antibody ratio (CAR) or modification ratio, is crucial as it can affect the biological properties of the conjugate. acs.orgnih.gov Several methods are available for this purpose.

A common technique is a colorimetric assay using an indicator dye like Arsenazo III. snmjournals.orgacs.org This method measures the concentration of free metal ions after chelation by the DOTA-conjugated biomolecule, allowing for the calculation of the number of functional DOTA molecules. snmjournals.orgacs.org While simple and relatively fast, this method can have low sensitivity. acs.org

Mass spectrometry, particularly matrix-assisted laser desorption/ionization (MALDI-MS) or electrospray ionization (ESI-MS), provides a more accurate determination of the chelator-to-biomolecule ratio by directly measuring the mass difference between the unconjugated and conjugated biomolecule. snmjournals.orgacs.orgresearchgate.net

Size-exclusion high-performance liquid chromatography (SE-HPLC) can also be used. acs.org By monitoring the UV absorbance at two different wavelengths—one for the protein (e.g., 280 nm) and one for the chelator if it has a unique absorbance band (e.g., 335 nm for some derivatives)—the ratio can be calculated. researchgate.net Another approach involves radiolabeling the conjugate with a known amount of a radiometal and then determining the specific activity, from which the number of chelators can be inferred. aacrjournals.org

Evaluation of Bioconjugate Structural Integrity and Immunoreactivity (where applicable)

Following the conjugation of this compound to a biomolecule, such as a monoclonal antibody, a comprehensive evaluation is critical to confirm the structural integrity of the resulting conjugate and to ensure that its biological activity, particularly immunoreactivity, is preserved. This quality control step is essential to validate the synthesis and predict the in vivo performance of the bioconjugate. The evaluation employs a suite of analytical techniques to determine the degree of conjugation, identify conjugation sites, and quantify the binding affinity of the conjugate to its target.

Structural Integrity Analysis

The structural integrity of the this compound bioconjugate is primarily assessed to determine the average number of chelator molecules attached to each biomolecule, a parameter known as the chelator-to-antibody ratio (CAR), and to understand the heterogeneity of the product. nih.gov

Mass Spectrometry (MS) serves as a fundamental tool for this characterization.

Intact Mass Analysis : Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption Ionization Time-of-Flight (MALDI-TOF) MS are used to analyze the full-length bioconjugate. nih.govacs.org The resulting deconvolved mass spectra show a distribution of species, allowing for the determination of the number of DOTA molecules attached to the antibody (e.g., D0 for unconjugated, D1 for one DOTA, D2 for two, and so on). researchgate.net

Middle-Up and Bottom-Up Analysis : To gain more detailed insight, the conjugate can be fragmented. Reducing the antibody into its light and heavy chains (middle-up approach) can reveal the distribution of DOTA on each chain. acs.orgresearchgate.net For even greater resolution, the conjugate can be enzymatically digested (e.g., with trypsin) into smaller peptides (bottom-up approach). cnr.it Subsequent analysis by tandem mass spectrometry can then pinpoint the exact amino acid residues, typically lysines, that have been modified by the this compound. acs.orgcnr.it This is crucial for ensuring that conjugation has not occurred within the complementarity-determining regions (CDRs), which would impair antigen binding. acs.org

Domain Mapping : Advanced MS workflows have been developed to quantify the percentage of the chelator linked to each specific domain of the antibody (e.g., VH, CH2, CH3, CL). researchgate.netcnr.it

Chromatographic Methods are indispensable for both purification and analysis.

High-Performance Liquid Chromatography (HPLC) : Reversed-phase (RP-HPLC) can be used to assess the purity of the conjugate and separate isomers. rsc.orgtandfonline.com Size-exclusion chromatography (SEC-HPLC) is employed to separate the final conjugate from unreacted starting materials and to check for the presence of aggregates. tandfonline.com It is also used to assess the in vitro stability of the radiolabeled conjugate, confirming that the chelated metal ion remains bound under physiological conditions. tandfonline.com

Nuclear Magnetic Resonance (NMR) : While less common for large protein conjugates, NMR studies are valuable for characterizing the smaller Zr-p-NO2Bn-DOTA complex itself, helping to investigate and isolate different structural isomers that form during metal chelation. researchgate.netnih.gov

Table 1: Techniques for Structural Integrity Evaluation of DOTA-Bioconjugates

| Analytical Technique | Application | Key Findings |

|---|---|---|

| MALDI-TOF MS | Determination of DOTA conjugation levels on antibodies. nih.gov | Provides average chelator-to-antibody ratio (CAR). nih.gov |

| LC-MS (Intact Mass) | Assessment of the degree of modification on the full-length antibody. acs.orgcnr.it | Shows distribution of species (D0, D1, D2, etc.). researchgate.net |

| LC-MS (Middle-Up) | Analysis of reduced antibody chains. acs.org | Determines the number of DOTA moieties on light vs. heavy chains. researchgate.net |

| Proteolysis with MS | Identification of specific amino acid conjugation sites. cnr.it | Pinpoints modified lysine residues and confirms non-interference with antigen-binding sites. acs.orgcnr.it |

| Size-Exclusion HPLC | Purification and stability assessment. tandfonline.com | Separates conjugate from reactants and confirms stability by monitoring for unbound metal ions. tandfonline.com |

| Reversed-Phase HPLC | Purity analysis and isomer separation. rsc.org | Isolates and quantifies isomers of the chelate complex and analyzes purity of the final product. nih.gov |

Immunoreactivity Assessment

Maintaining the biological function of the antibody after conjugation is paramount. Chemical modification of amino acid residues can sometimes alter the antibody's conformation, potentially reducing its affinity for its target antigen. researchgate.net Therefore, the immunoreactivity of the DOTA-antibody conjugate must be rigorously evaluated.

Cell Binding Assays : The most direct way to measure immunoreactivity is to assess the conjugate's ability to bind to target cells that express the specific antigen. Flow cytometry is a common method used to quantify the binding of the modified antibody to a cell line. tandfonline.com

Affinity Determination : Receptor-ligand binding assays are performed to calculate the dissociation constant (Kd), which measures the affinity of the conjugate for its target. tandfonline.com Scatchard plot analysis is a classic method used for this purpose. tandfonline.com A negligible change in the Kd value of the DOTA-conjugated antibody compared to the unmodified antibody indicates that immunoreactivity has been preserved. tandfonline.com

Immunoreactive Fraction : For radiolabeled conjugates, the Lindmo assay is a standard method to determine the percentage of the radiolabeled antibody that is capable of binding to its target antigen. aacrjournals.org Studies have shown that while conjugating an average of five DOTA molecules may not significantly impact immunoreactivity, increasing the ratio further can lead to a reduction in binding capability. aacrjournals.org

Table 2: Methods for Evaluating Bioconjugate Immunoreactivity

| Method | Purpose | Measured Parameter(s) |

|---|---|---|

| Flow Cytometry | To determine the specific binding ability of the conjugate to target cells. tandfonline.com | Percentage of positive cells, Mean Fluorescence Intensity. |

| Receptor Ligand Assay | To quantify the binding affinity of the conjugate to its target. tandfonline.com | Dissociation Constant (Kd). tandfonline.com |

| Lindmo Assay | To determine the fraction of radiolabeled conjugate that is biologically active. aacrjournals.org | Immunoreactive fraction (%). aacrjournals.org |

Preclinical Research Applications and Methodological Development

Development of Molecular Imaging Probes (Preclinical Context)

In the preclinical setting, nitrobenzyl-DOTA is a versatile building block for creating sophisticated imaging probes. Its utility spans across multiple imaging modalities, primarily due to the DOTA cage's ability to chelate a variety of metal ions and the nitrobenzyl group's potential as a trigger for activation.

Magnetic Resonance Imaging (MRI) Contrast Agent Design and in vitro Evaluation

This compound has been instrumental in the design of "smart" or responsive MRI contrast agents. These agents are engineered to change their magnetic properties in response to a specific biological stimulus, such as the reductive environment characteristic of hypoxic tumors or bacterial infections. nih.govnih.gov The fundamental design involves chelating a paramagnetic gadolinium ion (Gd³⁺) within the DOTA framework, which is functionalized with a p-nitrobenzyl group, forming a probe often denoted as Gd-DOTA-PNB. nih.govcore.ac.ukresearchgate.net

In its initial, "off" state, the relaxivity (a measure of the agent's ability to enhance the MRI signal) of the Gd-DOTA-PNB complex is distinct. core.ac.uk Upon encountering a reductive environment, the agent is activated. This activation process is typically mediated by nitroreductase enzymes, which reduce the nitro group to an amine. core.ac.ukresearchgate.net This chemical transformation triggers a self-immolative fragmentation of the molecule, leading to the release of the commercially established and highly stable MRI contrast agent, Gd-DOTA. core.ac.ukacs.org The conversion from the nitrobenzyl-conjugated form to the standard Gd-DOTA results in a detectable change in the longitudinal relaxation time (T1), which can be monitored by MRI. core.ac.ukresearchgate.net

In vitro studies have validated this mechanism. Liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) analyses have confirmed that in the presence of nitroreductase (NTR) and a cofactor like NADH, Gd-DOTA-PNB is converted to Gd-DOTA. nih.govcore.ac.uk Relaxometric measurements demonstrate this functional change, showing a difference in the longitudinal T1 relaxivity between the initial probe and the final Gd-DOTA product. core.ac.uk This change allows for the detection of nitroreductase activity, serving as a surrogate marker for hypoxia or bacterial presence. nih.govresearchgate.net

| Compound | Condition | Key Finding | Imaging Modality | Reference |

|---|---|---|---|---|

| Gd-DOTA-PNB (Probe 1) | In vitro incubation with Nitroreductase (NTR) and NADH | Probe is reduced by NTR, triggering fragmentation to form Gd-DOTA, resulting in a change in T1 relaxivity. | MRI | nih.govcore.ac.uk |

| Gadolinium nitrobenzyl DOTA monoester | In vitro enzymatic studies with nitroreductase | Complex is activated to yield the Gd-DOTA complex, causing a measurable change in MRI contrast. | MRI | nih.govacs.org |

Radionuclide-Based Imaging (PET/SPECT) Probe Design and in vitro Radiolabeling Studies

The DOTA component of this compound is an exceptionally stable chelator for a wide array of radiometals used in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). This makes this compound a valuable bifunctional chelator for designing radionuclide-based imaging probes. nih.govmdpi.com The nitrobenzyl group can be used as a conjugation handle to attach the DOTA cage to various targeting biomolecules, such as antibodies, peptides, or nanoparticles, while the DOTA cage securely holds the radioactive isotope. researchgate.netaustinpublishinggroup.com

The design process involves synthesizing a derivative of this compound suitable for conjugation, such as p-SCN-Bn-DOTA, which can be linked to proteins. nih.gov In preclinical studies, this scaffold has been used to prepare probes radiolabeled with therapeutic and diagnostic radionuclides including Yttrium-90 (⁹⁰Y), Lutetium-177 (¹⁷⁷Lu), Copper-64 (⁶⁴Cu), and Indium-111 (¹¹¹In). nih.govaustinpublishinggroup.comfrontiersin.orgnih.gov

In vitro radiolabeling studies are a crucial step in probe development. These studies optimize the conditions (e.g., temperature, pH, time) for efficiently incorporating the radionuclide into the DOTA cage of the this compound conjugate. iaea.org For example, the synthesis of ⁸⁸Y-Janus-2-(p-nitrobenzyl)-DOTA has been described for use in preclinical models. researchgate.net Similarly, DOTA derivatives have been conjugated to targeting vectors and successfully labeled with ⁶⁴Cu for PET imaging of integrin expression in tumor-bearing mice. austinpublishinggroup.com The high kinetic inertness of the DOTA cage ensures that the radiometal remains stably chelated in vivo, which is critical for minimizing off-target radiation exposure. nih.govmdpi.com

Enzymatic Activation Strategies for Responsive Probes (e.g., Nitroreductase-Responsive Agents)

The nitrobenzyl group is a well-established bioreductive moiety, making it an ideal trigger for probes that respond to specific enzymatic activity. nih.gov The primary enzyme targeted by this strategy is nitroreductase (NTR), which is found in a variety of bacteria and is significantly upregulated in the hypoxic microenvironment of solid tumors. nih.govcore.ac.ukresearchgate.net This makes NTR a valuable biomarker for imaging bacterial infections or tumor hypoxia. researchgate.netresearchgate.net

The activation mechanism relies on the selective reduction of the para-nitrobenzyl group by NTR in the presence of a biological reductant like NADH. core.ac.ukresearchgate.net This enzymatic reaction converts the electron-withdrawing nitro group into an electron-donating amino group. core.ac.uk This conversion initiates a cascade: the resulting para-aminobenzyl intermediate undergoes a spontaneous 1,6-elimination or self-immolative fragmentation. core.ac.uk This fragmentation cleaves the connection between the DOTA-metal complex and the benzyl (B1604629) linker, releasing the unmasked, water-soluble DOTA chelate (e.g., Gd-DOTA in MRI or a radiometal-DOTA complex in nuclear imaging). core.ac.ukacs.org

This enzymatic activation has been confirmed through extensive in vitro experiments. Studies using NTR from E. coli have shown the conversion of this compound-based probes to their activated forms, a process that can be monitored by LC-MS. nih.govcore.ac.uk The specificity of this reaction is high, with minimal activation observed in the absence of the NTR enzyme. core.ac.uk This targeted activation strategy allows for the "turn-on" of an imaging signal specifically at the site of interest, enhancing the contrast between target and background tissues. nih.gov

Strategies for Targeted Radionuclide Delivery (Preclinical Focus)

Beyond imaging, this compound and its derivatives are pivotal in the preclinical development of targeted radionuclide therapies. The goal is to deliver a cytotoxic radiation dose specifically to cancer cells while sparing healthy tissue.

Targeted Complex Design for in vitro and in vivo Studies in Animal Models

For targeted radionuclide delivery, a this compound derivative is chelated with a therapeutic radioisotope (e.g., ¹⁷⁷Lu, ⁹⁰Y, ²²⁷Th) and conjugated to a targeting vector, most commonly a monoclonal antibody (mAb) that recognizes a tumor-associated antigen. researchgate.netiaea.org

Preclinical research has demonstrated the efficacy of this approach in various animal models. For instance, the mAb rituximab, which targets the CD20 antigen on lymphoma cells, has been conjugated with a DOTA derivative, radiolabeled with the alpha-emitter Thorium-227 (²²⁷Th), and evaluated in mice. researchgate.net Biodistribution studies of the resulting ²²⁷Th-DOTA-p-benzyl-rituximab conjugate confirmed its stability in vivo. researchgate.net Another example involves targeting the glycoprotein (B1211001) A33 (GPA33), an antigen present on colorectal carcinoma cells. An anti-GPA33 antibody was used in a pretargeting system with a ¹⁷⁷Lu-labeled DOTA-Bn (aminobenzyl-DOTA) hapten in mice bearing human colorectal cancer xenografts. nih.gov Similarly, dual-targeted probes have been designed where a DOTA moiety for chelating ¹⁷⁷Lu is linked to a targeting ligand for the prostate-specific membrane antigen (PSMA), enabling targeted radionuclide therapy in mouse models of prostate cancer. acs.org These studies use in vivo imaging (SPECT/CT) and ex vivo biodistribution analysis to confirm that the radiolabeled complex accumulates in the tumor, delivering a localized radiation dose. nih.govacs.org

| Targeted Complex | Target Antigen/Receptor | Radionuclide | Animal Model | Key Finding | Reference |

|---|---|---|---|---|---|

| ²²⁷Th-DOTA-p-benzyl-rituximab | CD20 | ²²⁷Th | BALB/c mice | The radioimmunoconjugate showed relevant stability in vivo over 28 days. | researchgate.net |

| Anti-GPA33 DOTA-PRIT with [¹⁷⁷Lu]Lu-DOTA-Bn | GPA33 | ¹⁷⁷Lu | Nude mice with SW1222 colorectal xenografts | Achieved high tumor-absorbed radiation doses with high therapeutic indices. | nih.gov |

| ¹⁷⁷Lu-P-A (PSMA-targeted) | PSMA | ¹⁷⁷Lu | LNCaP tumor-bearing mice | SPECT/CT imaging revealed intense radioactive signals within the tumor (14.9 ± 0.8% ID/g at 4h). | acs.org |

| ⁹⁰Y-DOTA-biotin (with NR-LU-10-SA) | Ep-CAM | ⁹⁰Y | Nude mice with LS180 colon carcinoma xenografts | Tumor uptake was similar to direct labeling, but blood levels were >10x lower, increasing the tumor radiation dose significantly. | snmjournals.org |

Pretargeting Approaches and Multistep Regimens in Animal Models

Pretargeting is an advanced strategy designed to improve the therapeutic index of radioimmunotherapy by separating the slow antibody localization from the rapid delivery of the radionuclide. snmjournals.orgmdpi.com This approach typically involves two or three steps. In a three-step regimen, a mAb conjugated to a high-affinity tag like streptavidin (SA) is administered first. snmjournals.org After the mAb-SA conjugate accumulates at the tumor and largely clears from circulation, a clearing agent may be given to remove any remaining conjugate from the blood. snmjournals.org Finally, a small, rapidly clearing molecule, such as DOTA-biotin radiolabeled with a therapeutic isotope like ⁹⁰Y, is injected. snmjournals.orggoogle.com This radiolabeled biotin (B1667282) binds almost instantly to the tumor-localized mAb-SA, while any unbound radioligand is quickly excreted through the kidneys.

Animal models have validated the superiority of this approach. In mice with human colon carcinoma xenografts, a pretargeting strategy using an anti-Ep-CAM mAb-SA conjugate and ⁹⁰Y-DOTA-biotin resulted in tumor radiation doses that were 28 times higher than those from a directly labeled mAb for the same level of bone marrow toxicity. snmjournals.org Another pretargeting system uses bispecific antibodies (bsAbs) that have one arm for a tumor antigen and another for a small molecule hapten, such as a DOTA-metal chelate. frontiersin.orgmdpi.com For example, an anti-GPA33 × anti-DOTA bsAb was used to pretarget colorectal cancer xenografts in mice, followed by the administration of a bivalent ¹⁷⁷Lu-labeled DOTA-based radiohapten. nih.gov This method led to high tumor-absorbed doses and complete tumor responses in animal studies. nih.govmdpi.com These multistep regimens effectively harness the specificity of antibodies while leveraging the favorable pharmacokinetics of small molecules like this compound derivatives to maximize tumor damage and minimize systemic toxicity. frontiersin.orgsnmjournals.org

Assessment of Metal Complex Stability within Preclinical Biological Milieu

The utility of this compound and its derivatives in preclinical applications is fundamentally dependent on the stability of the metal complexes they form. The macrocyclic structure of DOTA is designed to create a highly stable and kinetically inert complex with a variety of metal ions. This stability is crucial to prevent the premature release of the metal ion in vivo, which could lead to off-target toxicity and diminished efficacy of the diagnostic or therapeutic agent. The assessment of this stability is a cornerstone of preclinical evaluation, typically involving both in vitro and in vivo studies.

In vitro Stability in Serum and Biological Buffers

In vitro stability studies are essential for providing an initial assessment of how a metal-nitrobenzyl-DOTA complex will behave under physiological conditions. These experiments typically involve incubating the complex in human or animal serum, or in biological buffers such as phosphate-buffered saline (PBS) that mimic the physiological environment (pH 7.4), and monitoring for any dissociation of the metal from the chelator over time.

Research has consistently demonstrated the exceptional in vitro stability of metal complexes with this compound and its derivatives. For instance, when an yttrium-88 (B1212495) (⁸⁸Y) complex of p-nitrobenzyl-DOTA was incubated in serum for 17 days, the loss of ⁸⁸Y was remarkably low, at just 0.5% ± 0.06%. snmjournals.org This high stability indicates a strong bond between the yttrium ion and the DOTA-based chelator. snmjournals.org Similarly, other studies have shown that DOTA-conjugated antibodies, when radiolabeled, exhibit minimal release of the radiolabel. For example, less than 5% of the radiolabel was released over a 14 to 21-day incubation period in plasma. ru.nl In another study, a ⁹⁰Y-labeled DOTA-antibody conjugate showed that 98% of the yttrium remained bound to the antibody after five days in serum. tandfonline.com

The stability is not limited to yttrium. Copper-64 (⁶⁴Cu) complexes of this compound derivatives have also been shown to be highly stable, with no loss of ⁶⁴Cu observed after 2 days of incubation in human serum. nih.gov Furthermore, conjugates of p-nitrobenzyl-DOTA have been reported to remain stable in whole human serum for up to seven days. researchgate.net Stability tests conducted in PBS buffer at a physiological pH of 7.4 also confirm that this compound complexes are suitably stable for biologically relevant time periods. acs.org The inherent stability of these macrocyclic complexes is a significant advantage over linear chelators like DTPA, which tend to show greater dissociation of the metal ion under similar conditions. snmjournals.org

| Metal Ion | Complex/Conjugate | Incubation Medium | Incubation Time | Stability Result | Source |

|---|---|---|---|---|---|

| Yttrium-88 (⁸⁸Y) | p-Nitrobenzyl-DOTA | Serum | 17 days | 0.5% ± 0.06% dissociation | snmjournals.org |

| Yttrium-88 / Lutetium-177 | DOTA-cG250 Antibody Conjugate | Plasma | 14-21 days | <5% radiolabel release | ru.nl |

| Yttrium-90 (⁹⁰Y) | DOTA-Ph-Al-ior egf/r3 | Serum | 5 days | 98% of ⁹⁰Y remained bound | tandfonline.com |

| Copper-64 (⁶⁴Cu) | 2-(4-nitrobenzyl)-1,4,7,10-tetraazacyclotetradecane-1,4,7,10-tetraacetic acid (C-DOTA) | Human Serum | 2 days | No loss of ⁶⁴Cu | nih.gov |

| Zirconium-89 (⁸⁹Zr) | BCN-[⁸⁹Zr]Zr-DOTA-GA-PAN | Human Serum | 7 days | Stable | researchgate.net |

| Lanthanide (Ln³⁺) | This compound esters | PBS Buffer (pH 7.4) | Up to 6 hours | Suitably stable | acs.org |

In vivo Kinetic Inertness Studies in Animal Models

Following promising in vitro results, in vivo studies in animal models are conducted to evaluate the kinetic inertness of the complex in a complete biological system. Kinetic inertness refers to the resistance of the complex to dissociation. A key indicator of in vivo instability of many radiometal complexes is the accumulation of the free radiometal in bone. Therefore, measuring the radioactivity in the bone (e.g., femur) of animal models is a standard method for assessing the in vivo stability of radiometal-DOTA conjugates.

Studies in nude mice have demonstrated the excellent in vivo stability of this compound conjugates. When DOTA-conjugated antibodies labeled with ⁸⁸Y or Lutetium-177 (¹⁷⁷Lu) were administered to mice, the uptake in bone was very low, measured at ≤1.5% of the injected dose per gram (%ID/g) after 7 days. ru.nl This low bone uptake signifies that very little of the radiometal was released from the DOTA chelate to be deposited in the skeleton. ru.nl These DOTA conjugates proved to be significantly more stable in vivo compared to those made with the linear chelator SCN-Bz-DTPA. ru.nl